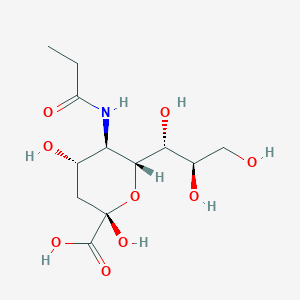
Eranthisaponin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eranthisaponin A is a natural product found in Eranthis cilicica with data available.
Applications De Recherche Scientifique
1. Structural Characterization and Isolation
Eranthisaponin A, a bisdesmosidic triterpene saponin based upon hederagenin, was identified and structurally characterized from the tubers of Eranthis cilicica. The structures were determined using spectroscopic analysis and acid hydrolysis, marking a significant step in understanding the chemical composition of E. cilicica (Watanabe, Mimaki, Sakuma, & Sashida, 2003).
2. Antioxidant Activity
Research on the constituents of Eranthis cilicica, including Eranthisaponin A, has led to the isolation of various chromone derivatives. These compounds have been evaluated for their antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related conditions (Kuroda, Uchida, Watanabe, & Mimaki, 2009).
3. Seed Germination and Development
The role of Eranthisaponin A in seed germination and development has been explored in studies on Eranthis hiemalis. Investigations into the effects of gibberellic acid on embryo development in ripe seeds of E. hiemalis provide insights into the potential roles of such compounds in plant development and germination processes (Frost-Christensen, 1974).
4. Lectin Characterization
A lectin isolated from Eranthis hyemalis, related to Eranthisaponin A, has been characterized for its biochemical, physicochemical, and carbohydrate-binding properties. This research adds to the understanding of plant lectins and their specificities, potentially contributing to various biological and medicinal applications (Cammue, Peeters, & Peumans, 1985).
5. Ribosome Inactivating Properties
The lectin from Eranthis hyemalis, associated with Eranthisaponin A, exhibits ribosome-inactivating properties, suggesting its potential as a therapeutic agent, particularly in anti-cancer applications. This research into the biocidal properties of Eranthis hyemalis lectin underscores the medicinal potential of compounds derived from this plant (McConnell, Lisgarten, Byrne, Harvey, & Bértolo, 2015).
Propriétés
Nom du produit |
Eranthisaponin A |
|---|---|
Formule moléculaire |
C71H116O36 |
Poids moléculaire |
1545.7 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C71H116O36/c1-26-38(76)44(82)49(87)59(96-26)104-55-32(22-74)100-58(53(91)48(55)86)94-23-33-42(80)47(85)52(90)62(101-33)107-65(93)71-17-15-66(3,4)19-29(71)28-9-10-36-67(5)13-12-37(68(6,25-75)35(67)11-14-70(36,8)69(28,7)16-18-71)103-64-57(43(81)34(24-95-64)102-60-50(88)45(83)40(78)30(20-72)98-60)106-63-54(92)56(39(77)27(2)97-63)105-61-51(89)46(84)41(79)31(21-73)99-61/h9,26-27,29-64,72-92H,10-25H2,1-8H3/t26-,27-,29-,30+,31+,32+,33+,34-,35+,36+,37-,38-,39-,40+,41+,42+,43-,44+,45-,46+,47-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59-,60-,61-,62-,63-,64-,67-,68-,69+,70+,71-/m0/s1 |
Clé InChI |
LSWBSHFIBGEFFG-KGUSOGISSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Synonymes |
eranthisaponin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



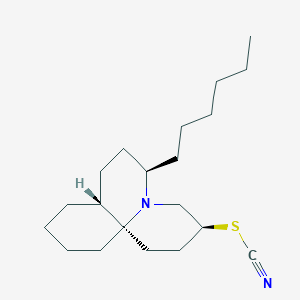

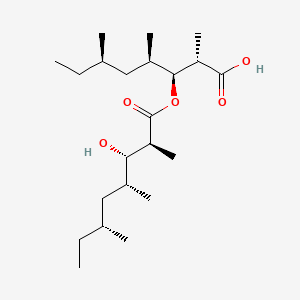
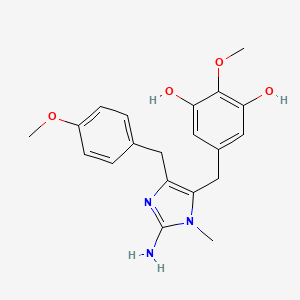
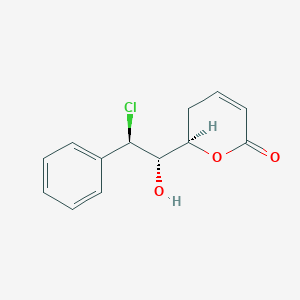


![1,5-Diazabicyclo[4.3.0]nonane](/img/structure/B1248370.png)
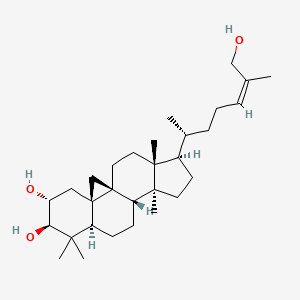


![(6E,8E,10E,16Z)-15,28-Dihydroxy-5-methoxy-14,16-dimethyl-3,24-dioxo-22-thia-2,25-diazatricyclo[18.7.1.0(21,26)]octacosa-1(28),6,8,10,16,20,26-heptaen-13-yl 1-[(1-cyclohexen-1-ylcarbonyl)amino]cyclopropanecarboxylate](/img/structure/B1248381.png)

